

An In-depth Technical Guide to Bensulfuron-methyl (CAS RN 83055-99-6)

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Compound of Interest		
Compound Name:	Bensulfuron-methyl	
Cat. No.:	B1668007	Get Quote

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Abstract

Bensulfuron-methyl, with the CAS registry number 83055-99-6, is a selective systemic herbicide belonging to the sulfonylurea family. It is widely utilized in agriculture for the control of a variety of annual and perennial broad-leaved weeds and sedges, particularly in rice and wheat crops.[1][2][3] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][2] This document provides a comprehensive technical overview of **Bensulfuron-methyl**, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.

Physicochemical Properties

Bensulfuron-methyl is a white to pale yellow, odorless solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bensulfuron-methyl

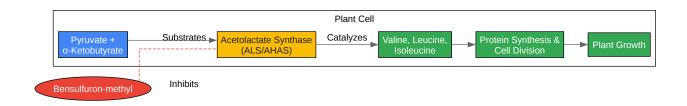
Property	Value	Reference
CAS Registry Number	83055-99-6	
Molecular Formula	C16H18N4O7S	
Molecular Weight	410.4 g/mol	
Melting Point	185-188 °C	
Vapor Pressure	1.733 x 10 ⁻³ Pa (20 °C)	
Appearance	White to off-white powder	
Odor	Odorless solid	
Solubility in Water	2.7 mg/L (20 °C), 1200 mg/L	
Solubility in Organic Solvents (mg/L)	Dichloromethane: 11720, Acetonitrile: 5380, Xylene: 280, Ethyl acetate: 1660, Acetone: 1380, Methanol: 990, Hexane: 3.1	
рКа	12.34 ± 0.70 (Predicted)	
LogP (Octanol-Water Partition Coefficient)	2.38	
Stability	Stable in slightly alkaline (pH 8) aqueous solution; slowly decomposes in acidic solution. Half-life is 11 days at pH 5 and 143 days at pH 7.	



Mechanism of Action

Bensulfuron-methyl is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants. The inhibition of ALS leads to a cessation of cell division in the meristematic tissues of susceptible plants, ultimately resulting in growth inhibition and necrosis.

The herbicide is absorbed by both the roots and foliage of weeds and is translocated throughout the plant via the xylem and phloem. Rice plants exhibit tolerance to **Bensulfuron-methyl** due to their ability to rapidly metabolize it into inactive compounds.

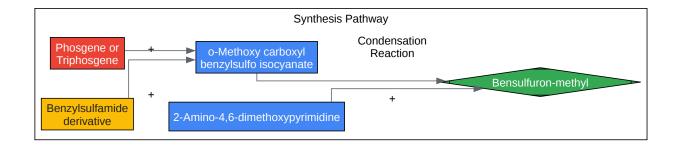


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Figure 1: Mechanism of action of **Bensulfuron-methyl**, illustrating the inhibition of Acetolactate Synthase (ALS) and the subsequent disruption of branched-chain amino acid biosynthesis.

Synthesis

The synthesis of **Bensulfuron-methyl** is a multi-step process. A common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-methoxy carboxyl benzylsulfo isocyanate. The isocyanate intermediate is typically prepared by reacting the corresponding benzylsulfamide derivative with phosgene or a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene).



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 $\textbf{Figure 2:} \ \textbf{Simplified workflow for the synthesis of } \ \textbf{Bensulfuron-methyl}.$

Analytical Methodology

The determination of **Bensulfuron-methyl** residues in various environmental and biological matrices is crucial for monitoring and risk assessment. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation







A generalized experimental protocol for the extraction of **Bensulfuron-methyl** from soil and sediment samples, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is as follows:

- Extraction: Weigh 10 g of the soil or sediment sample into a 50 mL centrifuge tube. Add 10 mL of an acidic acetonitrile extraction solvent (e.g., 1% acetic acid in acetonitrile).
- Shaking: Vortex the sample for a specified time to ensure thorough mixing.
- Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., PSA and MgSO₄) to remove interfering matrix components.
- Final Extract Preparation: After further vortexing and centrifugation, the final extract is collected and may be diluted with a suitable solvent (e.g., acetonitrile/water) before analysis.

Instrumental Analysis

Table 2: Instrumental Parameters for Bensulfuron-methyl Analysis

Parameter	HPLC-UVD	LC-MS/MS	
Column	C18 (150 mm x 4.6 mm, 5 µm)	C18	
Mobile Phase	Water-Methanol (30:70, v/v)	Gradient elution with solvents like water with formic acid and acetonitrile.	
Flow Rate	0.5 mL/min	-	
Detection Wavelength	238 nm	Positive ion mode	
Quantification	External standard	External standard	
MS/MS Transitions	-	Quantitation: m/z 411 -> 148.9, Confirmation: m/z 411 -> 182.1	
Limit of Quantification (LOQ)	0.05 mg/kg (in paddy water, soil, rice plant)	0.1 ng/g (in soil and sediment)	
Reference			

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Figure 3: General experimental workflow for the analysis of Bensulfuron-methyl residues.

Toxicology

Bensulfuron-methyl exhibits low acute toxicity to mammals.

Table 3: Toxicological Data for Bensulfuron-methyl

Parameter	Species	Value	Reference
Acute Oral LD ₅₀	Rat	>5000 mg/kg	
Acute Dermal Toxicity	-	Toxicity Category III	
Acute Inhalation Toxicity	-	Toxicity Category IV	
Primary Eye Irritation	-	Toxicity Category IV	.
Primary Skin Irritation	-	Toxicity Category IV	•
Dermal Sensitization	-	Not a sensitizer	
Subacute Dermal NOAEL	Rat	1000 mg/kg bw/day	·
Carcinogenicity	-	"Not likely to be carcinogenic to humans"	•
Mutagenicity	-	Not mutagenic in bacteria or cultured mammalian cells	•
Developmental Toxicity	Rat, Rabbit	Effects observed only at levels above the limit dose.	

Studies have shown no evidence of neurotoxicity or significant adverse effects on reproductive function. In a subacute dermal toxicity study in rats, no statistically significant differences in hematological and biochemical parameters were observed, and no significant abnormalities were found in pathological histological results at the highest tested concentration.

Environmental Fate

The environmental fate of Bensulfuron-methyl is influenced by factors such as soil type, pH, and sunlight.

- Hydrolysis: It is stable in neutral to alkaline water but hydrolyzes under acidic conditions.
- Photodegradation: Photolysis on soil surfaces occurs under both sunlight and UV light, with half-lives varying depending on the soil type. The major photodegradation processes involve the cleavage of the sulfonylurea bridge.
- Soil Mobility: The mobility of **Bensulfuron-methyl** in soil is relatively low compared to some other herbicides. No-tillage agricultural practices can help reduce its leaching into water resources.
- Metabolism: The degradation of Bensulfuron-methyl in soil and aquatic systems can be uncertain, with some studies indicating
 deficiencies in the available data. Identified major degradates include 2-amino-4,6-dimethoxyprimidine and methyl 2-(aminosulfonylmethyl)benzoate.

Conclusion



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Bensulfuron-methyl is an effective sulfonylurea herbicide with a well-defined mechanism of action targeting acetolactate synthase in plants. Its low mammalian toxicity and established analytical methods for residue detection contribute to its widespread use in agriculture. However, a comprehensive understanding of its environmental degradation pathways and potential long-term ecological impacts requires further investigation. This technical guide provides a foundational resource for professionals engaged in research, development, and risk assessment related to this important agrochemical.

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